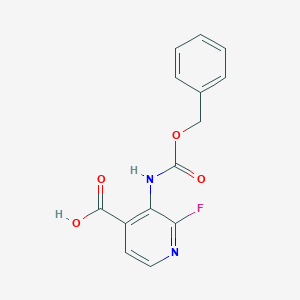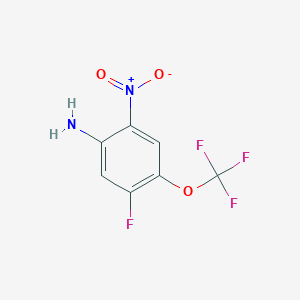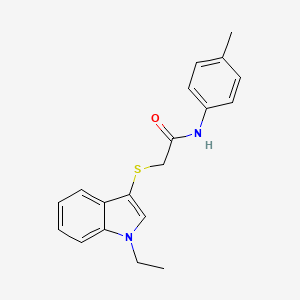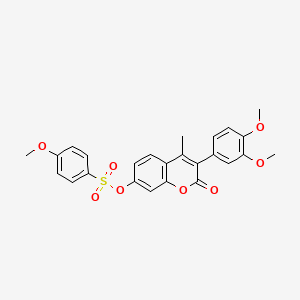
(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21F2N5O and its molecular weight is 397.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
- A study by Nagaraj, Srinivas, and Rao (2018) focused on the synthesis of novel triazole derivatives, similar in structure to the specified compound, and evaluated their antibacterial activity. They found that certain derivatives exhibited significant inhibition of bacterial growth, suggesting potential for further development as antibacterial agents Nagaraj, Srinivas, & Rao, 2018.
Synthesis and Structural Studies
- Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of a structurally related compound. They conducted theoretical and structural studies using density functional theory (DFT) calculations and crystallographic analysis, contributing to a deeper understanding of such compounds Moreno-Fuquen et al., 2019.
Preclinical Profiling for Mood Disorders Treatment
- Chrovian et al. (2018) described a synthesis method for triazolo[4,5-c]pyridine P2X7 antagonists, structurally related to the specified compound, and evaluated their potential in treating mood disorders. They identified a clinical candidate for phase I clinical trials, highlighting the compound's relevance in mood disorder therapeutics Chrovian et al., 2018.
Antiviral Activity Against HIV-2
- Research by Ashok et al. (2015) synthesized β-carboline derivatives, structurally similar to the specified compound, and evaluated their activity against HIV-1 and HIV-2 strains. Some analogs showed selective inhibition of the HIV-2 strain, suggesting potential in HIV-2 therapy Ashok et al., 2015.
Synthesis and Characterization of Isostructural Derivatives
- Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural thiazole derivatives, structurally related to the specified compound. Their study focused on the crystallization and structural properties, contributing to the understanding of such compounds Kariuki, Abdel-Wahab, & El‐Hiti, 2021.
Analysis of Drug Stability
- Phillips et al. (2010) evaluated the stability of triazolyl oxazolidinone derivatives in various simulated biological fluids. This research is relevant for understanding the stability and potential degradation pathways of structurally similar compounds Phillips et al., 2010.
Properties
IUPAC Name |
[1-(3-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N5O/c1-14-16(22)7-5-9-18(14)28-15(2)20(24-25-28)21(29)27-12-10-26(11-13-27)19-8-4-3-6-17(19)23/h3-9H,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVRWJPMSRLLBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2414223.png)


![2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2414226.png)


![N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2414234.png)

![(4-Fluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2414236.png)
![5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2414237.png)
![N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2414239.png)

